1-(2-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one
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Overview
Description
1-(2-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one is an organic compound with a pyridine ring substituted with a methyl group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one typically involves the reaction of 2-methyl-6-(methylthio)pyridine with propanone under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Pyridinyl)propan-2-one: Similar structure but lacks the methylthio group.
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
1-(2-Methyl-6-(methylthio)pyridin-3-yl)propan-1-one is unique due to the presence of both a methyl and a methylthio group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(2-methyl-6-methylsulfanylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C10H13NOS/c1-4-9(12)8-5-6-10(13-3)11-7(8)2/h5-6H,4H2,1-3H3 |
InChI Key |
JXYXVESYOOCFPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N=C(C=C1)SC)C |
Origin of Product |
United States |
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